Thiolanediol, cis-(+/-)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Thiolanediol, cis-(+/-)- can be synthesized through several methods. One common approach involves the reduction of thiolane-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding the desired cis-diol product.

Industrial Production Methods

Industrial production of thiolanediol, cis-(+/-)- often involves the catalytic hydrogenation of thiolane-3,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product, making it suitable for large-scale production.

化学反应分析

Structural Analysis of Thiolanediol

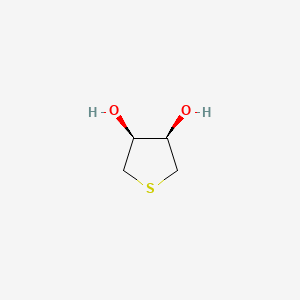

Thiolanediol consists of a tetrahydrothiophene (thiolane) ring with two adjacent hydroxyl groups in a cis configuration. Key reactive sites include:

-

Hydroxyl groups : Capable of hydrogen bonding, oxidation, esterification, and acetal formation.

-

Sulfur atom : Susceptible to oxidation or nucleophilic ring-opening.

-

Ring strain : Potential for ring-opening reactions under acidic/basic conditions.

Sulfur Oxidation

The thiolane sulfur can undergo stepwise oxidation:

| Reagent | Product | Conditions |

|---|---|---|

| H₂O₂ or mCPBA | Sulfoxide | Mild, room temperature |

| Excess H₂O₂ or Oxone® | Sulfone | Heated or prolonged |

Mechanistic Insight :

-

Sulfur’s lone pair facilitates electrophilic attack by peroxides.

-

Stereochemistry at sulfur may invert during oxidation (e.g., cis/trans sulfoxide formation) .

Diol Oxidation

Vicinal diols are prone to oxidation:

| Reagent | Product | Notes |

|---|---|---|

| NaIO₄ (periodate) | Cleavage to dialdehyde | Requires aqueous acidic conditions |

| CrO₃/H⁺ | Ketone or carboxylic acid | Depends on diol substitution |

Nucleophilic Ring-Opening

The thiolane ring may undergo acid- or base-catalyzed ring-opening:

-

Acidic Conditions : Protonation of sulfur enhances electrophilicity, enabling attack by nucleophiles (e.g., H₂O, alcohols) to form linear thioethers.

Thiolanediol+H+→Protonated intermediateH2OHS(CH2)3CH(OH)CH2OH . -

Basic Conditions : Deprotonation of hydroxyl groups may facilitate elimination or ring expansion.

Ester Formation

Reaction with acyl chlorides or anhydrides:

Thiolanediol+(RCO)2OpyridineDiesters

Acetal/Ketal Formation

Protection of diols with aldehydes/ketones:

Thiolanediol+2R2C=OH+Bicyclic acetal

Radical Reactions

Thiolanes can participate in hydrogen abstraction or radical chain reactions:

Ring Expansion/Contraction

Under photolytic or thermal conditions, strained thiolanes may undergo sigmatropic shifts or cycloadditions (e.g., [2+2] with alkenes) .

Comparative Reaction Table

Research Gaps and Recommendations

-

No direct experimental data on thiolanediol was found in the provided sources.

-

Suggested Studies :

For authoritative data, consult the CAS Reactions Database ([Source 4]), which catalogs >150 million reactions, including organosulfur transformations.

科学研究应用

Thiolanediol, cis-(+/-)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of thiolanediol, cis-(+/-)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiolane ring can undergo redox reactions, modulating cellular redox states and signaling pathways.

相似化合物的比较

Thiolanediol, cis-(+/-)- can be compared with other similar compounds such as:

Thiolanediol, trans-(+/-)-: Differing in the spatial arrangement of hydroxyl groups, leading to different chemical and biological properties.

Thiophene diols: Compounds with a similar thiolane ring structure but differing in the position and number of hydroxyl groups.

Cyclohexane diols: Compounds with a similar diol functionality but differing in the ring structure, leading to different reactivity and applications.

Conclusion

Thiolanediol, cis-(+/-)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its mechanism of action and applications will continue to uncover new possibilities for this intriguing compound.

属性

CAS 编号 |

3976-75-8 |

|---|---|

分子式 |

C4H8O2S |

分子量 |

120.17 g/mol |

IUPAC 名称 |

(3S,4R)-thiolane-3,4-diol |

InChI |

InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ |

InChI 键 |

WONPWMKTZAPWSP-ZXZARUISSA-N |

SMILES |

C1C(C(CS1)O)O |

手性 SMILES |

C1[C@H]([C@H](CS1)O)O |

规范 SMILES |

C1C(C(CS1)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。